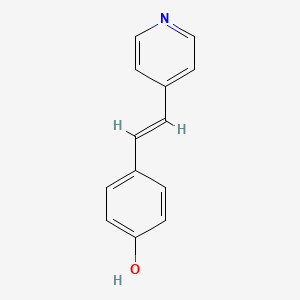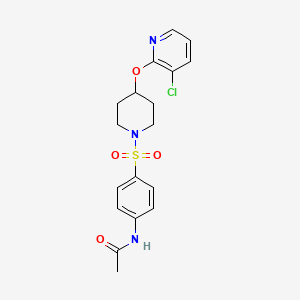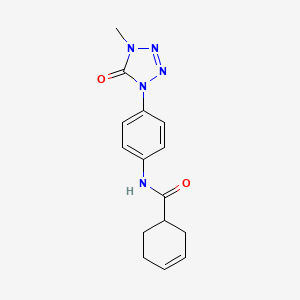![molecular formula C19H15F3N2O3S B2788293 benzo[d][1,3]dioxol-5-yl(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851806-11-6](/img/structure/B2788293.png)
benzo[d][1,3]dioxol-5-yl(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a benzodioxole, a trifluoromethyl group, a benzyl group, a thioether, and an imidazole. Benzodioxole is a type of aromatic ether that is often found in pharmaceuticals and natural products . The trifluoromethyl group is a common substituent in medicinal chemistry due to its ability to modulate the physical properties of drug molecules . The benzyl group is a common protecting group in organic synthesis . The thioether and imidazole groups are also common in medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information on the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzodioxole and benzyl groups would contribute to the compound’s aromaticity, while the trifluoromethyl group would add electronegativity .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The benzodioxole might undergo electrophilic aromatic substitution, while the trifluoromethyl group could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethyl group might increase the compound’s lipophilicity, which could affect its solubility and permeability .Applications De Recherche Scientifique
Anticancer Activity
The compound’s structure suggests potential anticancer properties. Researchers have designed and synthesized a series of 1-benzo[1,3]dioxol-5-yl-indoles with 3-N-fused heteroaryl moieties. These compounds were evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . Notably, two derivatives—3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 —showed promising IC50 values against CCRF-CEM and MIA PaCa-2 cells. Further mechanistic studies revealed cell cycle arrest at the S phase and apoptosis induction in CCRF-CEM cells . These findings highlight the compound’s potential as a template for developing more potent analogs in the fight against cancer.
Heavy Metal Ion Detection
The compound has also found application in detecting heavy metal ions. Specifically, (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) , a derivative of this compound, was used for the sensitive detection of lead ions (Pb^2+) via an electrochemical approach. A thin layer of BDMMBSH deposited on a glassy carbon electrode (GCE) with the conducting polymer matrix Nafion (NF) served as a selective Pb^2+ sensor . This application demonstrates its potential in environmental monitoring and safety.
Antitumor Properties
A novel series of N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines was synthesized and evaluated for antitumor activity against HeLa, A549, and MCF-7 cell lines. Some of these compounds exhibited potent growth inhibition properties, with IC50 values generally below 5 μM . This highlights the compound’s potential as an antitumor agent.
Biological Activity Beyond Cancer
Given the indole nucleus’s broad spectrum of biological activities, further exploration is warranted. Researchers have synthesized structurally diverse indole-containing molecules, including those based on antitubulin agents. The compound’s unique structure may contribute to novel mechanisms of action beyond cancer treatment .
Synthetic Chemistry and Medicinal Chemistry
The compound’s synthesis involves Pd-catalyzed C-N cross-coupling, demonstrating its relevance in synthetic chemistry. Additionally, understanding its structure-activity relationships can guide medicinal chemistry efforts to optimize its properties .
Pharmacological Studies
While specific pharmacological studies are ongoing, the compound’s structural features suggest potential interactions with cellular targets. Investigating its binding affinity and mode of action could reveal further applications.
Mécanisme D'action
Target of Action
Similar compounds have been reported to exhibit anticancer activity against various cancer cell lines .
Mode of Action
It is suggested that it may cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
The compound may affect the biochemical pathways related to cell cycle progression and apoptosis. It is suggested that it may interfere with the normal functioning of these pathways, leading to cell cycle arrest and induction of apoptosis .
Result of Action
The compound has been reported to exhibit anticancer activity. It is suggested that it may cause cell cycle arrest at the S phase and induce apoptosis in cancer cells . This can lead to the death of cancer cells and potentially slow down the progression of the disease.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1,3-benzodioxol-5-yl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O3S/c20-19(21,22)14-4-1-12(2-5-14)10-28-18-23-7-8-24(18)17(25)13-3-6-15-16(9-13)27-11-26-15/h1-6,9H,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFMMGKPTVBUCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)C(F)(F)F)C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzo[d][1,3]dioxol-5-yl(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[(3-methyl-2,4-dioxo-1,3-thiazolan-5-yl)methyl]phenyl}cyclohexanecarboxamide](/img/structure/B2788212.png)
![2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2788215.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2788217.png)
![N-[1-(1-adamantyl)-2-(4,5-dihydro-1,3-thiazol-2-ylamino)-2-oxoethyl]-4-chlorobenzamide](/img/structure/B2788219.png)
![Lithium 3-(2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl)-4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)pyrrolo[2,3-c]pyridin-1-ide](/img/structure/B2788220.png)
![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-phenylbutanamide](/img/structure/B2788221.png)
![3-fluoro-4-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide](/img/structure/B2788222.png)

![N-Cyclopropyl-N-[1-[3-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]pyrimidin-4-amine](/img/structure/B2788224.png)



![2-Methyl-6-[(oxan-3-yl)methoxy]pyridine](/img/structure/B2788233.png)